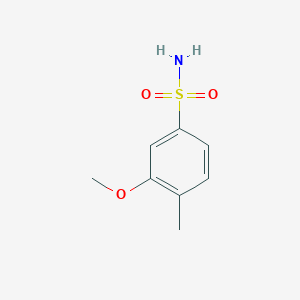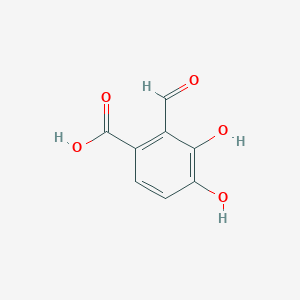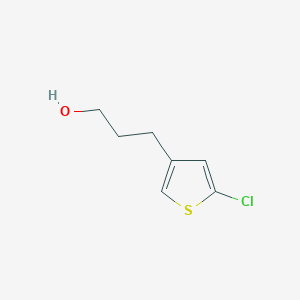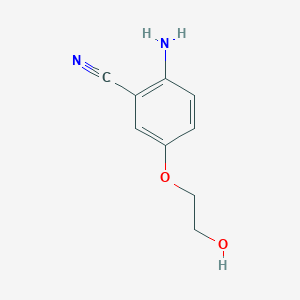
2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound features a cyclopentane ring substituted with a hydroxyl group and a pyrazole ring, which is further substituted with an ethyl group. The presence of both the hydroxyl and pyrazole groups makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-4-hydrazinylpyrazole with cyclopentanone under acidic conditions to form the desired product . The reaction is usually carried out in ethanol as a solvent, and the mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Major Products
Oxidation: 2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentanone.
Reduction: 2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-ol
- 2-(1-Propyl-1H-pyrazol-4-yl)cyclopentan-1-ol
- 2-(1-Butyl-1H-pyrazol-4-yl)cyclopentan-1-ol
Uniqueness
2-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol is unique due to the specific substitution pattern on the pyrazole ring and the presence of the cyclopentane ring. This combination of structural features imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(1-ethylpyrazol-4-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-2-12-7-8(6-11-12)9-4-3-5-10(9)13/h6-7,9-10,13H,2-5H2,1H3 |
InChI Key |
GBQNMBKLJPNIOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine](/img/structure/B13275920.png)
![Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13275921.png)
![4-Methyl-2-{[(pyridin-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13275922.png)

![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13275930.png)
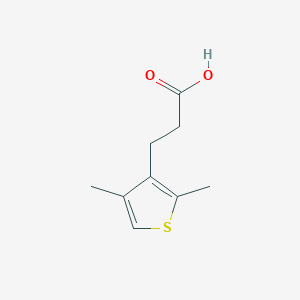
![N-[1-(2,4-dichlorophenyl)ethyl]cyclobutanamine](/img/structure/B13275935.png)
![2-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol](/img/structure/B13275936.png)
![3-[(Thian-3-yl)amino]benzonitrile](/img/structure/B13275941.png)
